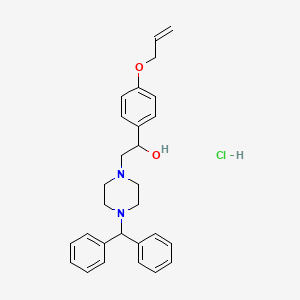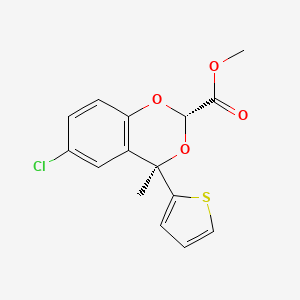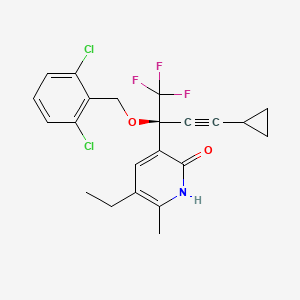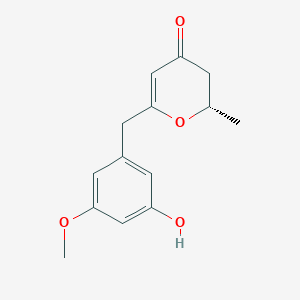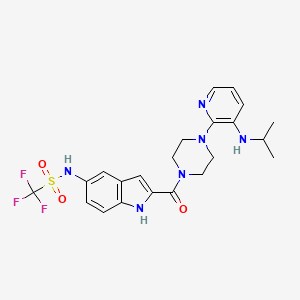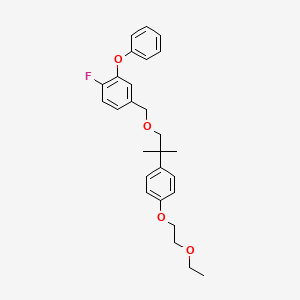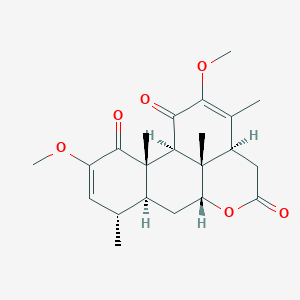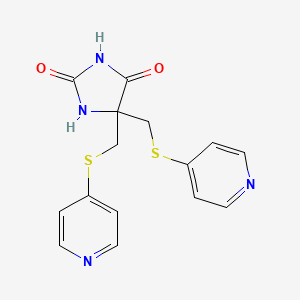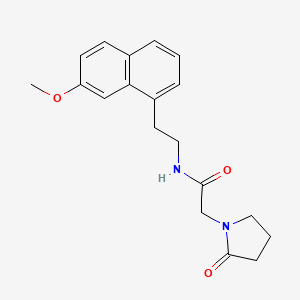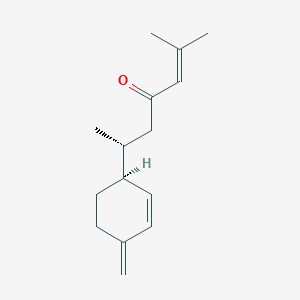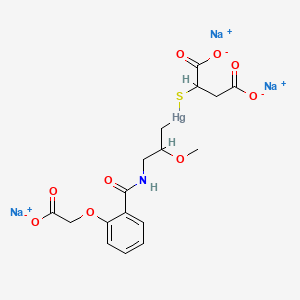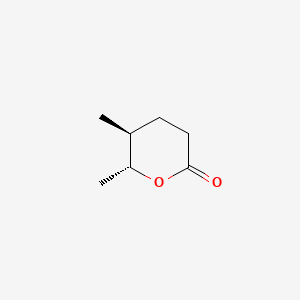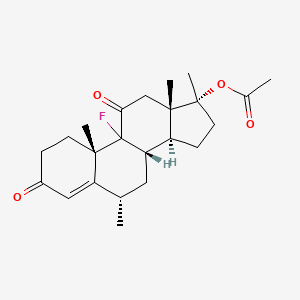
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate is a synthetic steroid compound. It is a derivative of androstane, a steroid framework that is a key structural component in many biologically active steroids. This compound is characterized by the presence of a fluorine atom at the 9th position, a hydroxyl group at the 17th position, and an acetate ester at the 17th position. These modifications confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 17th position can be introduced via oxidation reactions using reagents like osmium tetroxide or selenium dioxide.
Acetylation: The acetate ester is formed by reacting the hydroxyl group with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of derivatives with different functional groups at the 9th position.
Wissenschaftliche Forschungsanwendungen
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. The fluorine atom enhances the binding affinity to these receptors, leading to altered gene expression and modulation of biological pathways. The acetate ester improves the compound’s stability and bioavailability, allowing for more effective delivery and prolonged action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.
9-Fluoro-11beta,17-dihydroxy-16alpha,17alpha-isopropylidenedioxy-1,4-androstadiene-3-one: A synthetic corticosteroid with anti-inflammatory properties.
17beta-Hydroxy-6alpha-methyl-4-androsten-3-one: An anabolic steroid with muscle-building effects.
Uniqueness
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate is unique due to the combination of fluorine and acetate modifications, which enhance its biological activity and stability compared to other similar compounds. These modifications also provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
426-14-2 |
|---|---|
Molekularformel |
C23H31FO4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[(6S,8S,10S,13S,14S,17R)-9-fluoro-6,10,13,17-tetramethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31FO4/c1-13-10-18-16-7-9-22(5,28-14(2)25)21(16,4)12-19(27)23(18,24)20(3)8-6-15(26)11-17(13)20/h11,13,16,18H,6-10,12H2,1-5H3/t13-,16-,18-,20-,21-,22+,23?/m0/s1 |
InChI-Schlüssel |
NXRAYBREKSYZCF-RNEWDYFHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)C2([C@@]4(C1=CC(=O)CC4)C)F)C)(C)OC(=O)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



